molecular formula C23H22BrN3O3S B11429375 8-(3-bromo-5-ethoxy-4-hydroxyphenyl)-3-(3-methylphenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile

8-(3-bromo-5-ethoxy-4-hydroxyphenyl)-3-(3-methylphenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile

Cat. No.: B11429375
M. Wt: 500.4 g/mol
InChI Key: NVHIQVVNNOXRFT-UHFFFAOYSA-N
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Description

8-(3-bromo-5-ethoxy-4-hydroxyphenyl)-3-(3-methylphenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile: is a complex organic compound that belongs to the class of pyridothiadiazines This compound is characterized by its unique structure, which includes a brominated phenyl group, an ethoxy group, a hydroxy group, and a nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(3-bromo-5-ethoxy-4-hydroxyphenyl)-3-(3-methylphenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile typically involves multiple steps:

    Formation of the Pyridothiadiazine Core: The core structure can be synthesized through a cyclization reaction involving appropriate precursors such as 2-aminopyridine and thiourea derivatives under acidic or basic conditions.

    Introduction of the Brominated Phenyl Group: Bromination of the phenyl group can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane.

    Ethoxylation and Hydroxylation: The ethoxy and hydroxy groups can be introduced through nucleophilic substitution reactions using ethyl iodide and subsequent hydrolysis.

    Nitrile Group Addition: The nitrile group can be introduced via a cyanation reaction using reagents like sodium cyanide or potassium cyanide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxy group in the compound can undergo oxidation to form a ketone or aldehyde.

    Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The brominated phenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), hydrogen gas (H2) with a palladium catalyst

    Substitution: Sodium methoxide (NaOCH3), sodium ethoxide (NaOEt)

Major Products

    Oxidation: Formation of ketones or aldehydes

    Reduction: Formation of primary amines

    Substitution: Formation of substituted phenyl derivatives

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

In biological research, this compound may be investigated for its potential as a bioactive molecule. Its structural features suggest possible interactions with biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, the compound could be explored for its therapeutic potential. The presence of multiple functional groups allows for the modulation of its pharmacokinetic and pharmacodynamic properties, potentially leading to the development of new pharmaceuticals.

Industry

In the industrial sector, this compound may find applications in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 8-(3-bromo-5-ethoxy-4-hydroxyphenyl)-3-(3-methylphenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile is not well-documented. its structural features suggest potential interactions with various molecular targets, such as enzymes and receptors. The brominated phenyl group and nitrile group may play a role in binding to active sites, while the ethoxy and hydroxy groups could influence the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • 8-(3-chloro-5-ethoxy-4-hydroxyphenyl)-3-(3-methylphenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile
  • 8-(3-fluoro-5-ethoxy-4-hydroxyphenyl)-3-(3-methylphenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile

Uniqueness

The uniqueness of 8-(3-bromo-5-ethoxy-4-hydroxyphenyl)-3-(3-methylphenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile lies in its brominated phenyl group, which can impart distinct reactivity and biological activity compared to its chloro and fluoro analogs. The presence of the bromine atom may enhance its ability to participate in halogen bonding and influence its overall chemical behavior.

Properties

Molecular Formula

C23H22BrN3O3S

Molecular Weight

500.4 g/mol

IUPAC Name

8-(3-bromo-5-ethoxy-4-hydroxyphenyl)-3-(3-methylphenyl)-6-oxo-2,4,7,8-tetrahydropyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile

InChI

InChI=1S/C23H22BrN3O3S/c1-3-30-20-9-15(8-19(24)22(20)29)17-10-21(28)27-12-26(13-31-23(27)18(17)11-25)16-6-4-5-14(2)7-16/h4-9,17,29H,3,10,12-13H2,1-2H3

InChI Key

NVHIQVVNNOXRFT-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C(=CC(=C1)C2CC(=O)N3CN(CSC3=C2C#N)C4=CC=CC(=C4)C)Br)O

Origin of Product

United States

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